molecular formula C9H12FN3O4S B1401224 4-(dimethylamino)-2-fluoro-N-methyl-5-nitrobenzenesulfonamide CAS No. 1301761-75-0

4-(dimethylamino)-2-fluoro-N-methyl-5-nitrobenzenesulfonamide

Cat. No.: B1401224
CAS No.: 1301761-75-0
M. Wt: 277.28 g/mol
InChI Key: WFOSGTNBNISVKE-UHFFFAOYSA-N
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Description

4-(dimethylamino)-2-fluoro-N-methyl-5-nitrobenzenesulfonamide is a chemical compound with the molecular formula C9H12FN3O4S and a molecular weight of 277.27 g/mol It is characterized by its unique structure, which includes a dimethylamino group, a fluoro substituent, a nitro group, and a benzenesulfonamide moiety

Scientific Research Applications

4-(dimethylamino)-2-fluoro-N-methyl-5-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Dimethylamino-2-fluoro-N-methyl-5-nitro-benzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and is involved in regulating pH in cancer cells . By inhibiting CA IX, 4-Dimethylamino-2-fluoro-N-methyl-5-nitro-benzenesulfonamide can disrupt the pH balance within cancer cells, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound interacts with other biomolecules, such as proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of 4-Dimethylamino-2-fluoro-N-methyl-5-nitro-benzenesulfonamide on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cell lines like MDA-MB-231 and MCF-7, this compound has been shown to inhibit cell proliferation and induce apoptosis . It influences cell signaling pathways by modulating the activity of enzymes and proteins involved in these pathways, leading to changes in gene expression and cellular metabolism. The compound’s ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for anticancer therapy.

Molecular Mechanism

At the molecular level, 4-Dimethylamino-2-fluoro-N-methyl-5-nitro-benzenesulfonamide exerts its effects through several mechanisms. It binds to the active site of CA IX, inhibiting its enzymatic activity and disrupting the pH regulation within cancer cells . This inhibition leads to a decrease in the intracellular pH, which can trigger apoptosis. Additionally, the compound may interact with other biomolecules, such as transcription factors, to alter gene expression and promote cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Dimethylamino-2-fluoro-N-methyl-5-nitro-benzenesulfonamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of 4-Dimethylamino-2-fluoro-N-methyl-5-nitro-benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

4-Dimethylamino-2-fluoro-N-methyl-5-nitro-benzenesulfonamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that may contribute to its therapeutic effects. Additionally, its impact on metabolic flux and metabolite levels in cancer cells can further influence cellular functions and promote apoptosis.

Transport and Distribution

The transport and distribution of 4-Dimethylamino-2-fluoro-N-methyl-5-nitro-benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cancer cells, where it exerts its inhibitory effects on CA IX. The compound’s distribution within tissues is influenced by factors such as blood flow and tissue permeability, which can affect its therapeutic efficacy.

Subcellular Localization

4-Dimethylamino-2-fluoro-N-methyl-5-nitro-benzenesulfonamide is localized within specific subcellular compartments, such as the cytoplasm and nucleus . Its activity and function are influenced by its localization, as it needs to reach the active site of CA IX to exert its inhibitory effects. Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-2-fluoro-N-methyl-5-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chloride in the presence of a base like pyridine.

    Dimethylation: The dimethylamino group is introduced through alkylation using dimethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-2-fluoro-N-methyl-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

    Reduction: Formation of 4-Dimethylamino-2-fluoro-N-methyl-5-aminobenzenesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of the corresponding sulfonic acid and amine.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylamino-2-fluoro-N-methyl-5-aminobenzenesulfonamide: Similar structure but with an amino group instead of a nitro group.

    4-Dimethylamino-2-fluoro-N-methyl-5-chlorobenzenesulfonamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

4-(dimethylamino)-2-fluoro-N-methyl-5-nitrobenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound for research in cancer therapy .

Properties

IUPAC Name

4-(dimethylamino)-2-fluoro-N-methyl-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O4S/c1-11-18(16,17)9-5-8(13(14)15)7(12(2)3)4-6(9)10/h4-5,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOSGTNBNISVKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])N(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide (8.0 g, 31.6 mmol) in CH2Cl2 (200 mL) at −20° C. was treated with dimethylamine hydrochloride (2.56 g, 31.6 mmol). The resulting mixture was treated dropwise with triethylamine and stirred for 1 hour before being treated with 15% aqueous HCl to adjust the pH to 3, diluted with water, and extracted with EtOAc. The organic extract was dried (sodium sulfate), concentrated, and subjected to flash chromatography (20-50% EtOAc-petroleum ether) to give 4-(dimethylamino)-2-fluoro-N-methyl-5-nitrobenzenesulfonamide (4.0 g, 46%) as a yellow solid. MS (m/z) 278.1 (M+H+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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